N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
N1-(2-(Furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-ethyl moiety at the N1 position and an o-tolyl (2-methylphenyl) group at the N2 position. Oxalamides are generally synthesized via coupling reactions between amine derivatives and oxalyl chloride intermediates, with variations in substituents influencing their physicochemical and biological properties .
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHXFAHLBWSNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of furan-2-yl ethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with potential biological activity.
Substitution: Aromatic compounds with different substituents on the tolyl ring.
Scientific Research Applications
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and oxalamide group can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Flavor Enhancement
- S336: A benchmark umami agonist with regulatory approval (FEMA 4233), S336 reduces monosodium glutamate (MSG) usage in foods. Its dimethoxybenzyl and pyridine groups are critical for potency, achieving sub-micromolar receptor activation .
- Target Compound: The o-tolyl and furan-ethyl groups may shift activity toward bitter or sweet taste receptors, though experimental data are lacking.
Enzyme Inhibition and Drug Discovery
- Antiviral Oxalamides : Derivatives like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14) exhibit antiviral activity (IC₅₀ < 1 µM), highlighting the role of heterocyclic substituents in targeting biological pathways .
Biological Activity
N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.
Overview of the Compound
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 252.30 g/mol
- Functional Groups: Contains a furan ring, an oxalamide group, and an o-tolyl moiety.
The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-yl ethylamine with o-tolyl isocyanate. The reaction is conducted under controlled conditions to ensure high yield and purity.
Typical Reaction Conditions:
- Solvent: Dichloromethane or similar organic solvents
- Temperature: Reflux conditions for several hours
- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The furan ring and the o-tolyl group enhance its reactivity and binding affinity.
Potential Therapeutic Applications
Research indicates that this compound may exhibit significant biological activities, particularly:
- Anticancer Properties: Preliminary studies have shown that it may inhibit the proliferation of cancer cells through modulation of key signaling pathways.
- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies:
- Anticancer Activity: In vitro studies demonstrated that this compound reduced cell viability in several cancer cell lines, indicating its potential as an anticancer drug.
- Antimicrobial Effects: A series of assays revealed that the compound exhibited notable activity against Gram-positive bacteria, supporting its role as a candidate for antibiotic development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide | p-tolyl instead of o-tolyl | Similar anticancer properties but different potency |
| N1-(furan-2-ylmethyl)-N2-(m-tolyl)oxalamide | m-tolyl group | Exhibits lower antimicrobial activity compared to o-tolyl derivative |
The positioning of the tolyl group significantly influences the compound's chemical reactivity and biological activity, highlighting the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
